2-Chloro-4-(3-chlorophenyl)-1-butene
Overview
Description
2-Chloro-4-(3-chlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Reactions
- Electrochemical Preparation : 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, can be prepared through electrooxidative chlorination. This process involves electrolysis in a two-layer solvent system at room temperature (Uneyama et al., 1983).
Hydrogenation and Catalysis
- Hydrogenation Catalysis : Research has shown that 1,3-butadiene hydrogenation can be catalyzed by rhenium, and the study of such processes can inform the hydrogenation of similar compounds like 2-Chloro-4-(3-chlorophenyl)-1-butene (Grant et al., 1978).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Compounds similar to this compound have been used in synthesizing heterocyclic compounds, playing a significant role in organic and pharmaceutical chemistry (Abdullah, 2009).
Photochemical Reactions
- Photogeneration and Reactivity : The study of photochemical reactions, such as those involving 4-chlorophenol and 4-chloroanisole, can provide insights into the behavior of related compounds like this compound in similar reactions (Protti et al., 2004).
Organometallic and Polymer Chemistry
- Formation of Disilyl-Butenes : Studies on the formation of disilyl-butenes from vinyl Grignard reagent and chlorosilanes, catalyzed by a titanocene complex, can provide valuable information for similar reactions involving this compound (Watabe et al., 2001).
- RAFT Polymerization : Controlled polymerization studies of 2-chloro-1,3-butadiene, a structurally related compound, have implications for the polymerization of this compound (Pullan et al., 2013).
Analytical Chemistry
- FTIR Studies : The study of reactions between the nitrate radical and chlorinated butenes using FTIR spectroscopy can provide insights into the reactivity and product formation of compounds like this compound (Waengberg et al., 1990).
Optical Properties
- Nonlinear Optical Properties : Research on the nonlinear optical properties of certain chlorophenyl compounds can inform the potential optical applications of this compound (Mostaghni et al., 2022).
Properties
IUPAC Name |
1-chloro-3-(3-chlorobut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAOCCLLVUSNQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641111 | |
Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-05-7 | |
Record name | 1-Chloro-3-(3-chloro-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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